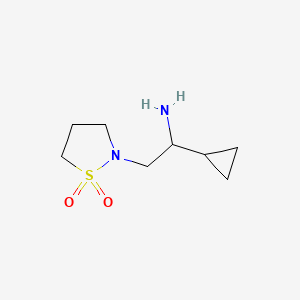
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-2-cyclopropylpropanoic acid” is used in industrial and scientific research . Another related compound, “(2S)-2-amino-2-cyclopropyl-ethanol”, has a molecular formula of C5H11NO .
Synthesis Analysis
While specific synthesis methods for “2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione” are not available, related compounds such as “2-Amino-2-cyclopropylacetic acid” are commercially available .Molecular Structure Analysis
The molecular structure of a related compound, “2-amino-2-cyclopropylpropanenitrile”, has a molecular weight of 110.16 and a molecular formula of C6H10N2 .Another related compound, “2-amino-2-cyclopropylpropanenitrile”, has a molecular weight of 110.16 and a molecular formula of C6H10N2 .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study presented the synthesis of novel substituted 5-(aminomethylene)thiazolidine-2,4-diones using a range of heterocyclic models derived from drug-like molecules. These compounds were found to have antibacterial activity, with specific derivatives showing good to excellent antibacterial activity, highlighting their potential as antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
- Another research effort synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activities. Several compounds demonstrated weak to moderate activity against both Gram-negative bacteria and fungi, indicating their potential in antimicrobial therapy (Abd Alhameed et al., 2019).
Anticancer Applications
- Thiazolidine-2,4-dione derivatives have been extensively explored for their anticancer properties. A study highlighted the design, synthesis, and evaluation of novel thiazolidine-2,4-dione derivatives as potential anti-cancer agents, showing significant cytotoxic activity against breast cancer cell lines, demonstrating their promise in cancer therapy (Asati & Bharti, 2018).
- Another investigation into benzylidene-2,4-thiazolidinedione derivatives revealed selective cytotoxic and genotoxic activities against lung carcinoma cells, providing a basis for the development of targeted anticancer drugs (Rodrigues et al., 2018).
Antimicrobial Activity
- Novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activity, displaying potent effects against leukemia cells through apoptosis induction. This suggests their dual utility in both antimicrobial and anticancer applications (Romagnoli, Baraldi, Salvador, Camacho, Balzarini, Bermejo, & Estévez, 2013).
Antidiabetic Potential
- Research into thiazolidine-2,4-dione derivatives has also shown their potential as antidiabetic agents, with studies on isoxazolidine-3,5-dione and related compounds revealing insulin-sensitizing activity, suggesting their use in treating diabetes and its complications (Shinkai, Onogi, Tanaka, Shibata, Iwao, Wakitani, & Uchida, 1998).
Safety And Hazards
Orientations Futures
While specific future directions for “2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione” are not available, related compounds such as “2-Amino-2-cyclopropylacetic acid” and “(2S)-2-amino-2-cyclopropyl-ethanol” are used in research and could have potential applications in various fields .
Propriétés
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPAPPNKIPVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

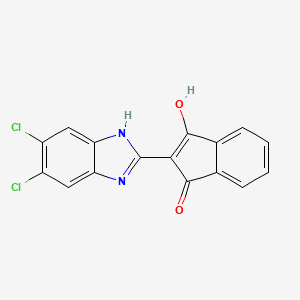
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
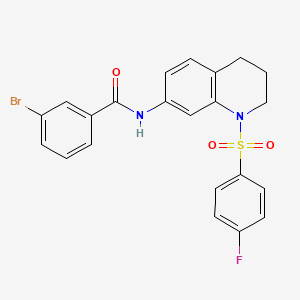
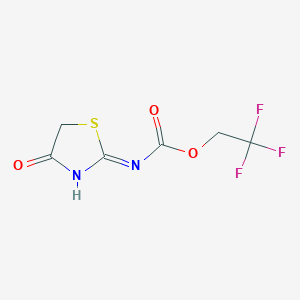
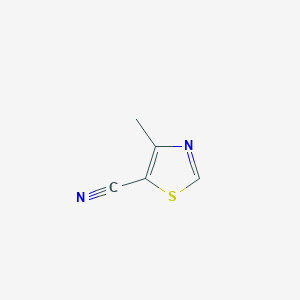
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)
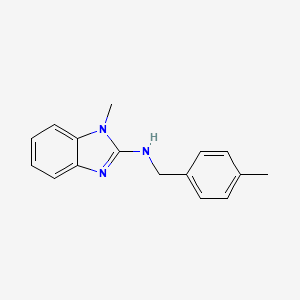
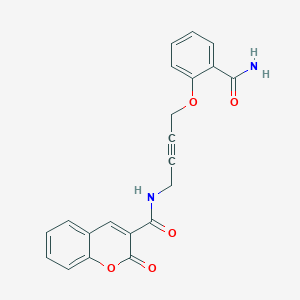
![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)
